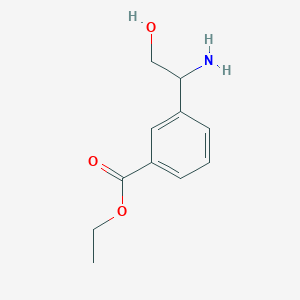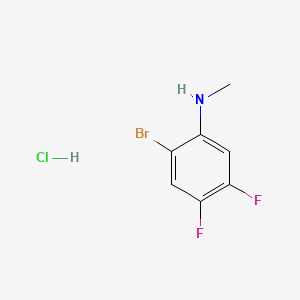
2-(1-(Benzyloxycarbonyl)piperidin-4-yl)-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-phenylacetic acid is a complex organic compound that features a piperidine ring substituted with a benzyloxycarbonyl group and a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the phenylacetic acid moiety through a series of coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylacetic acid moiety can yield benzoic acid derivatives, while reduction of the benzyloxycarbonyl group results in the formation of the corresponding amine.
科学的研究の応用
2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-phenylacetic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites of the molecule. The phenylacetic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-phenylpropanoic acid
- 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-phenylbutanoic acid
- 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-phenylpentanoic acid
Uniqueness
2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyloxycarbonyl-protected piperidine and the phenylacetic acid moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C21H23NO4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
2-phenyl-2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C21H23NO4/c23-20(24)19(17-9-5-2-6-10-17)18-11-13-22(14-12-18)21(25)26-15-16-7-3-1-4-8-16/h1-10,18-19H,11-15H2,(H,23,24) |
InChIキー |
JIMAFHMZMLWXNP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(C2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine](/img/structure/B13513278.png)
![tert-butylN-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13513285.png)







![2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13513341.png)

